![molecular formula C27H25N5O5 B093687 2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy- CAS No. 15773-36-1](/img/structure/B93687.png)
2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Acid Red 52, and it is commonly used as a dye in the textile industry. However, its potential applications extend far beyond the textile industry, and it has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy- is not fully understood. However, it has been suggested that it exerts its anti-cancer effects by inhibiting the activity of specific enzymes involved in cell proliferation and survival. It has also been shown to induce oxidative stress in cancer cells, leading to cell death.
生化学的および生理学的効果
2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy- has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and induce oxidative stress. It has also been used as a fluorescent probe for the detection of proteins and nucleic acids and as a pH indicator in biochemical assays.
実験室実験の利点と制限
One of the main advantages of using 2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy- in lab experiments is its fluorescent properties, which make it an excellent probe for the detection of proteins and nucleic acids. It is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy-. One potential direction is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another direction is the study of its potential applications in other fields, such as materials science and environmental science. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
合成法
The synthesis of 2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy- can be achieved through several methods. One of the most commonly used methods is the diazotization reaction, which involves the conversion of an amine group into a diazonium ion. The diazonium ion is then coupled with a coupling agent to produce the desired compound. Another method involves the condensation of 2-naphthol with 4-aminoazobenzene followed by diazotization and coupling.
科学的研究の応用
2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy- has been extensively studied for its potential applications in various fields. In the field of biotechnology, it has been used as a fluorescent probe for the detection of proteins and nucleic acids. It has also been used as a pH indicator in biochemical assays. In the field of medicine, it has been studied for its potential use as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
特性
CAS番号 |
15773-36-1 |
|---|---|
製品名 |
2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy- |
分子式 |
C27H25N5O5 |
分子量 |
499.5 g/mol |
IUPAC名 |
4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C27H25N5O5/c33-15-13-32(14-16-34)22-11-9-21(10-12-22)29-28-19-5-7-20(8-6-19)30-31-25-23-4-2-1-3-18(23)17-24(26(25)35)27(36)37/h1-12,17,33-35H,13-16H2,(H,36,37) |
InChIキー |
MGGBSIKFUGTNBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(CCO)CCO)O)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(CCO)CCO)O)C(=O)O |
その他のCAS番号 |
15773-36-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



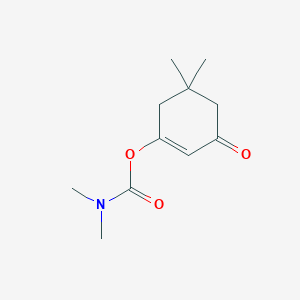
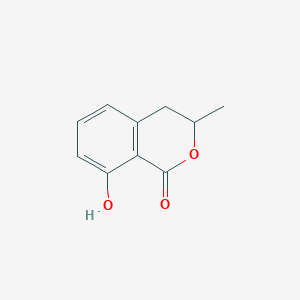
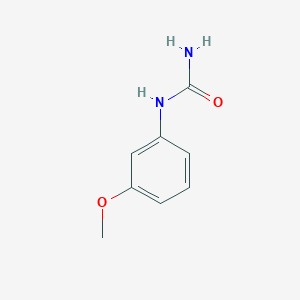
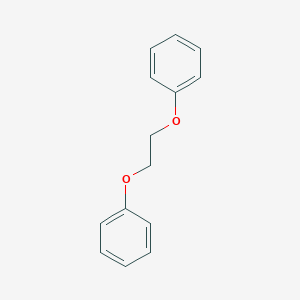
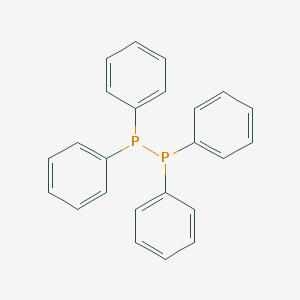
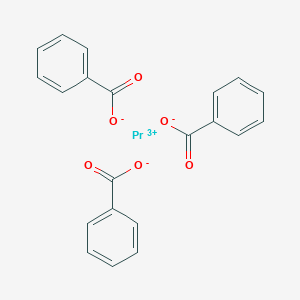
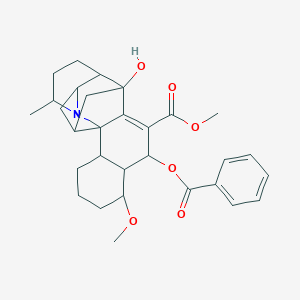
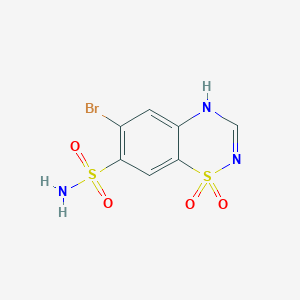
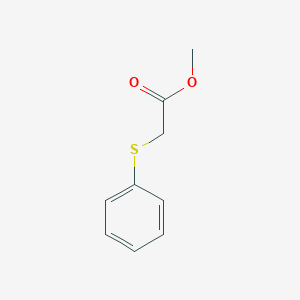
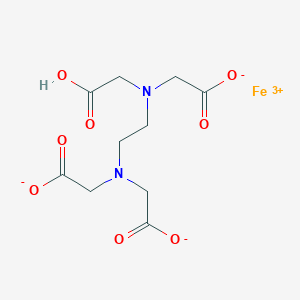
![Naphtho[8,1,2-hij]hexaphene](/img/structure/B93626.png)
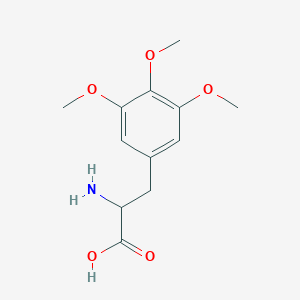
![7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole](/img/structure/B93628.png)
